3-phenyl-1H-pyrazole-5-carboxylic acid
Overview
Description
3-Phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, a phenyl group at position 3, and a carboxylic acid group at position 5. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Mechanism of Action
Target of Action
Related compounds have been found to interact with various proteins and receptors .
Mode of Action
It’s suggested that similar compounds bind to their targets in a specific mode . More research is needed to confirm the exact mode of action of this compound.
Biochemical Pathways
Related compounds have been found to affect various biochemical pathways .
Result of Action
Related compounds have been found to have various effects at the molecular and cellular level .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine in the presence of an acid catalyst to form the pyrazole ring, followed by hydrolysis to yield the carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide, to form corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
3-Phenyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and diabetes.
Comparison with Similar Compounds
- 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid
- 1-Methyl-1H-pyrazole-5-carboxylic acid
- 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
Comparison: Compared to these similar compounds, 3-phenyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the presence of a phenyl group at position 3 can enhance its ability to interact with certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-phenyl-1H-pyrazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPUOAJBMXXBNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150398 | |
Record name | Pyrazole-5-carboxylic acid, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5071-61-4, 1134-49-2 | |
Record name | 5-Phenyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5071-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole-5-carboxylic acid, 3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole-5-carboxylic acid, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Phenyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-phenyl-1H-pyrazole-3-carboxylic acid?
A1: The molecular formula of 5-phenyl-1H-pyrazole-3-carboxylic acid is C10H8N2O2, and its molecular weight is 188.18 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers commonly use FT-IR, 1H NMR, 13C NMR, and elemental analysis to elucidate the structure of 5-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives. X-ray crystallography has also been used to confirm molecular structures.
Q3: How is 5-phenyl-1H-pyrazole-3-carboxylic acid typically synthesized?
A3: A common synthetic route involves reacting 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione with various hydrazones. Another method uses the esterification of 5-phenyl-1H-pyrazole-3-carboxylic acid with methanol, followed by hydrolysis.
Q4: What are some common reactions of this compound?
A4: 5-Phenyl-1H-pyrazole-3-carboxylic acid can be converted into various derivatives, including esters, amides, and nitriles. It also undergoes cyclocondensation reactions to form pyrazolo[3,4-d]pyridazinone and pyrazolo[3,4-d]pyridazine amine derivatives. Researchers have synthesized bis-carboxamide derivatives by reacting the acyl chloride of 5-phenyl-1H-pyrazole-3-carboxylic acid with various diamines.
Q5: What are the potential applications of 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives?
A5: Derivatives of this compound have shown promising antifungal activity against Candida albicans and Aspergillus species. They have also been investigated as potential inhibitors of Factor Xia (FXIa) and acrosin, enzymes involved in blood coagulation and fertilization, respectively.
Q6: What is known about the structure-activity relationship (SAR) of these derivatives?
A6: Modifications to the amide group of 5-phenyl-1H-pyrazole-3-carboxylic acid significantly influence its antifungal activity. In the development of FXIa inhibitors, researchers have explored variations in the P1, P1', and P2' moieties of 5-phenyl-1H-pyrazole-3-carboxamide derivatives.
Q7: Can 5-phenyl-1H-pyrazole-3-carboxylic acid form metal complexes?
A7: Yes, this compound acts as a ligand in the formation of metal complexes with various metal ions, including Ni(II), Cu(II), and Zn(II).
Q8: What are the structural features of these metal complexes?
A8: The metal complexes exhibit diverse structural features, ranging from monomeric structures to 1D zig-zag chains, 2D layers, and even 3D frameworks. Hydrogen bonding and aromatic π–π stacking interactions contribute to the supramolecular architectures of these complexes.
Q9: Have any specific applications been explored for these metal complexes?
A9: Researchers have investigated the thermal stabilities and photophysical properties of these metal complexes. Some complexes exhibit potential for applications in areas like luminescent materials or catalysis.
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